3,4-Dibenzylcinnoline
Description
3,4-Dibenzylcinnoline is a heterocyclic aromatic compound featuring a cinnoline core (a benzene ring fused to a pyridazine ring) with benzyl substituents at the 3- and 4-positions.
Properties
IUPAC Name |
3,4-dibenzylcinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-3-9-17(10-4-1)15-20-19-13-7-8-14-21(19)23-24-22(20)16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWHIVWOZOBBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=NC3=CC=CC=C32)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3,4-Dibenzylcinnoline can be synthesized through several methods. One common synthetic route involves the oxidation of 3,4-dibenzylidene-3,4-dihydrocinnoline using selenium dioxide . This reaction typically requires controlled conditions to ensure the desired product’s purity and yield. Industrial production methods may involve bulk custom synthesis, which allows for large-scale production of the compound .
Chemical Reactions Analysis
3,4-Dibenzylcinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4-dibenzoylcinnoline.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include selenium dioxide for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dibenzylcinnoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which 3,4-Dibenzylcinnoline exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights compounds with structural or synthetic similarities, though none directly match 3,4-Dibenzylcinnoline. Key comparisons are inferred below:
Substituent Position and Reactivity
3:4-Dinitrodimethylaniline (): This compound shares positional similarity (3,4-substituents) but differs in core structure (aniline vs. cinnoline) and substituents (nitro/methyl vs. benzyl).
(3,4-Dichlorobenzyl)dodecyldimethylammonium Chloride (): This quaternary ammonium salt features a 3,4-dichlorobenzyl group, contrasting with the unsubstituted benzyl groups in this compound. Chlorine atoms in the former compound enhance polarity and antimicrobial activity, while benzyl groups in the latter may improve lipophilicity and thermal stability .
Data Table: Structural and Functional Comparison
| Compound | Core Structure | Substituents | Key Properties | Applications |
|---|---|---|---|---|
| This compound | Cinnoline | 3,4-benzyl | High lipophilicity, aromatic | Pharmaceuticals, materials |
| 3:4-Dinitrodimethylaniline | Aniline | 3,4-nitro/methyl | Electrophilic reactivity | Explosives, dyes |
| (3,4-DC) Ammonium Chloride | Quaternary ammonium | 3,4-dichlorobenzyl | Polar, antimicrobial | Surfactants, disinfectants |
Research Findings and Limitations
- : Demonstrates the impact of halogenated benzyl groups on ammonium salts but lacks data on heterocyclic systems like cinnoline.
- Key Gap: No direct studies on this compound are cited, limiting authoritative comparisons.
Biological Activity
3,4-Dibenzylcinnoline is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure : this compound is characterized by its dibenzyl substitution on the cinnoline core, which contributes to its unique properties. The compound can undergo various chemical reactions, including oxidation and reduction, leading to derivatives that may exhibit different biological activities.
Mechanism of Action : The biological activity of this compound is thought to arise from its interactions with specific molecular targets such as enzymes and receptors. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. However, detailed studies are needed to elucidate the exact molecular mechanisms involved.
Biological Activities
Research has indicated that this compound and its derivatives possess a range of biological activities:
- Antimicrobial Activity : Several studies have reported significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound have shown inhibitory concentrations (MIC) as low as 32 µg/ml against pathogens like Escherichia coli and Staphylococcus aureus .
- Anticancer Potential : Preliminary research suggests that this compound may exhibit anticancer properties. Its ability to interact with cellular pathways relevant to cancer progression makes it a candidate for further exploration in cancer therapeutics .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogenic bacteria. The findings revealed that certain derivatives exhibited strong antibacterial effects, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. The most effective compounds demonstrated MIC values comparable to standard antibiotics .
| Compound | MIC (µg/ml) | Target Pathogen |
|---|---|---|
| C6 | 32 | E. coli |
| C22 | 64 | S. aureus |
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer potential of this compound derivatives, researchers found that specific compounds induced apoptosis in cancer cell lines. The study utilized molecular docking techniques to predict binding affinities to cancer-related targets, suggesting a promising avenue for drug development .
Comparative Analysis with Similar Compounds
This compound can be compared with other cinnoline derivatives regarding their biological activities:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 3,4-Dibenzoylcinnoline | Moderate antimicrobial | Formed through oxidation of dibenzyl variant |
| 3,4-Dibenzylidene-3,4-dihydrocinnoline | Potential anticancer | Intermediate in synthetic pathways |
The structural variations among these compounds influence their biological activities and therapeutic potentials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
